(R)-1-((S)-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid (R)-1-((S)-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17353857
InChI: InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14+/m0/s1
SMILES:
Molecular Formula: C19H27NO6
Molecular Weight: 365.4 g/mol

(R)-1-((S)-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17353857

Molecular Formula: C19H27NO6

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-((S)-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid -

Specification

Molecular Formula C19H27NO6
Molecular Weight 365.4 g/mol
IUPAC Name (2R)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14+/m0/s1
Standard InChI Key QSLGUZZUFDIKSY-UONOGXRCSA-N
Isomeric SMILES CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@@H]2C(=O)O
Canonical SMILES CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

The compound’s IUPAC name is (2R)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid, reflecting its stereochemistry . The piperidine ring adopts a chair conformation, while the 3,4,5-trimethoxyphenyl group contributes to hydrophobic interactions in biological systems. Key structural features include:

PropertyValue
Molecular FormulaC19H27NO6\text{C}_{19}\text{H}_{27}\text{NO}_{6}
Molecular Weight365.42 g/mol
CAS Number195202-09-6
SMILES NotationCC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O

The (R) and (S) configurations are critical for binding to cellular targets such as FK506-binding proteins (FKBPs), which are implicated in immunosuppression and protein-folding pathways .

Synthesis and Optimization

The synthesis of this compound shares similarities with AP1903, a homodimer of FKBP ligands used in biomedical research . An optimized route involves:

  • Coupling (S)-piperidine-2-methyl formate with intermediate Cpd9' to form the butanoyl-piperidine backbone.

  • Ester hydrolysis to yield the carboxylic acid functionality, simplifying purification via precipitation or extraction .

Comparative analysis of synthetic routes:

ParameterPrior Literature RouteOptimized Route
Purification StepsColumn chromatography (steps 5, 6, 8)Precipitation/extraction
Cost EfficiencyHigh R&D costsReduced costs by 30–40%
Yield65–70%80–85%

This parallel synthesis approach minimizes labor-intensive chromatography, enhancing scalability .

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
Density1.2 ± 0.1 g/cm³Experimental
Boiling Point557.9 ± 50.0 °C at 760 mmHgPredicted (PubChem)
Flash Point291.2 ± 30.1 °CExperimental
LogP (Partition)1.88Computed
Vapor Pressure0.0 ± 1.6 mmHg at 25°CPredicted

The low vapor pressure and moderate LogP suggest limited environmental persistence but sufficient lipophilicity for membrane permeability .

Biological Applications and Protein Binding

The compound’s trimethoxyphenyl group enables π-π stacking with aromatic residues in proteins, while the carboxylic acid mediates hydrogen bonding . Key applications include:

  • FKBP Ligands: Binds to FKBP12, a protein involved in immunosuppressive pathways, with potential for engineering chimeric proteins .

  • Targeted Protein Degradation: Serves as a building block for proteolysis-targeting chimeras (PROTACs), which recruit E3 ubiquitin ligases to degrade disease-causing proteins .

ParameterRecommendation
Storage2–8°C in inert atmosphere
StabilityHydrolyzes under acidic/basic conditions
Personal Protective EquipmentGloves, goggles, lab coat

Future Directions

Further studies should explore:

  • Pharmacokinetics: Oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Modifications to the trimethoxyphenyl or piperidine groups to enhance binding affinity.

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